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molecular formula C7H10N2 B1295581 (6-Methylpyridin-2-yl)methanamine CAS No. 6627-60-7

(6-Methylpyridin-2-yl)methanamine

Cat. No. B1295581
M. Wt: 122.17 g/mol
InChI Key: HXFYXLLVIVSPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

Diphenylphosphoryl azide (DPPA) (0.74 mL, 0.9 g, 3.4 mmol, 1.2 eq) and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (0.508 mL, 0.52 g, 3.4 mmol, 1.2 eq) were added to a stirred solution of the (6-methylpyridin-2-yl)methanol (0.35 g, 2.8 mmol, 1 eq) in 7 mL anh. toluene under Ar. After stirring overnight, the solvent was removed in vacuo. Purification via flash chromatography yielded 0.47 g (3.2 mmol, 113% yield of the crude product. The crude was dissolved in 5 mL MeOH. Pd(OH)2 (20% by wt. on carbon, 0.040 g) was added, and the mixture was stirred vigorously under H2 overnight. The mixture was filtered through Celite, and the filter cake rinsed with MeOH. The solvent was removed in vacuo yielding 0.4948 g of crude (6-methylpyridin-2-yl)methanamine.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
0.508 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[N:18]12CCC[N:25]=[C:24]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2.CC1N=C(CO)C=CC=1>C1(C)C=CC=CC=1.CO.[OH-].[OH-].[Pd+2]>[CH3:1][C:24]1[N:25]=[C:20]([CH2:19][NH2:18])[CH:21]=[CH:22][CH:23]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0.74 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.508 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0.35 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CO
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.04 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography
CUSTOM
Type
CUSTOM
Details
yielded 0.47 g (3.2 mmol, 113% yield of the crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously under H2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=CC(=N1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.4948 g
YIELD: CALCULATEDPERCENTYIELD 119.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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